molecular formula C16H15ClN4O2S B8529645 N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B8529645
M. Wt: 362.8 g/mol
InChI Key: CIYDSKLFHZROHZ-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a dimethylamino group and a sulphonamide group, along with a pyridazine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative with a dimethylamino group. This can be achieved through a Friedel-Crafts alkylation reaction.

    Sulphonamide Formation: The sulphonamide group is introduced via a sulphonation reaction followed by amination.

    Pyridazine Ring Introduction: The final step involves the coupling of the naphthalene derivative with a 6-chloro-3-pyridazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as receptors in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
  • 2-[(6-chloro-3-pyridazinyl)amino]ethanol
  • 6-chloro-3(2H)-pyridazinone

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a dimethylamino group and a sulphonamide group, along with a chlorinated pyridazine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H15ClN4O2S/c1-21(2)13-7-3-6-12-11(13)5-4-8-14(12)24(22,23)20-16-10-9-15(17)18-19-16/h3-10H,1-2H3,(H,19,20)

InChI Key

CIYDSKLFHZROHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-dimethylamino-1-naphthalenesulphonyl chloride (3.98 g), 3-amino-6-chloropyridazine (1.91 g) and 4-dimethylaminopyridine (100 mg) in pyridine (25 ml) was heated at 85° C for 18 hours. Volatile material was removed by evaporation and dichloromethane (50 ml) was added. Insoluble material was removed by filtration and the filtrate was concentrated by evaporation. The residue was purified by flash chromatography, eluting with ethyl acetate/hexane (1:1 v/v), and the resulting foam was crystallised from ether to give 5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide (1.74 g), m.p. 153°-154° C.; mass spectrum (positive chemical ionisation ((+)ve CI)): 363 (M+H)+.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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